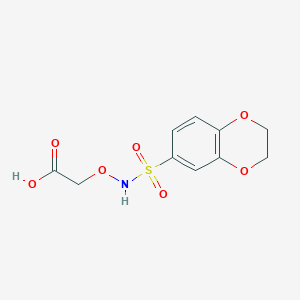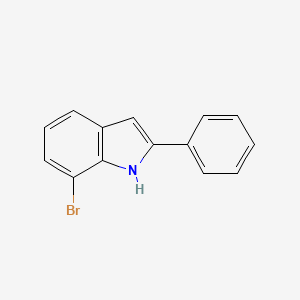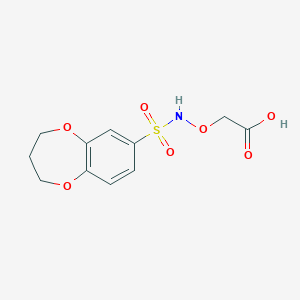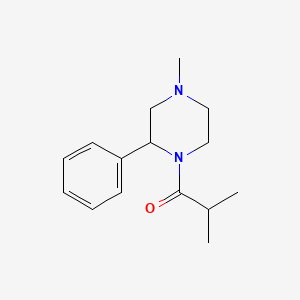![molecular formula C11H14ClN3O2 B7567252 2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CMAA and is a member of the acetamide class of compounds. CMAA has been synthesized through various methods and has been studied extensively in vitro and in vivo to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of CMAA is not fully understood. However, studies have suggested that CMAA may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, CMAA may exert its antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
CMAA has been shown to possess various biochemical and physiological effects. In vitro studies have shown that CMAA can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, CMAA has been shown to possess antimicrobial activity against various bacterial strains. In vivo studies have shown that CMAA can inhibit tumor growth in mice.
実験室実験の利点と制限
CMAA possesses various advantages and limitations for lab experiments. One advantage is that CMAA is relatively easy to synthesize, making it readily available for scientific research. Additionally, CMAA has been shown to possess potent antitumor and antimicrobial activity in vitro and in vivo. However, one limitation is that the mechanism of action of CMAA is not fully understood, making it difficult to optimize its therapeutic potential.
将来の方向性
For research on CMAA include further elucidation of its mechanism of action and optimization of its therapeutic potential. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of CMAA in vivo. Finally, future research may focus on the development of CMAA derivatives with improved therapeutic potential.
合成法
CMAA can be synthesized through various methods, including the reaction of 3-chloro-2-methylaniline with ethyl chloroacetate to form ethyl 2-(3-chloro-2-methylanilino)-2-oxoacetate. This intermediate can then be reacted with ammonia to form CMAA. Other methods include the reaction of 3-chloro-2-methylaniline with acetic anhydride to form N-(3-chloro-2-methylanilino)acetamide, which is then reacted with ethyl chloroacetate to form CMAA.
科学的研究の応用
CMAA has been studied extensively in scientific research due to its potential therapeutic applications. CMAA has been shown to possess antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CMAA has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-8(12)3-2-4-9(7)15-11(17)6-14-10(16)5-13/h2-4H,5-6,13H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXWLLVWICAKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)

![2-[(2,4-Dimethoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567221.png)
![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)


![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
![3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7567269.png)
